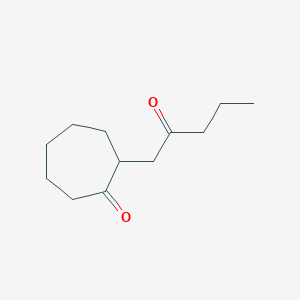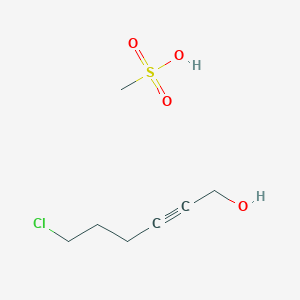
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions, a trifluoroethyl group at the nitrogen atom, and an amine group at the 3 position of the thiophene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The methyl groups and the trifluoroethyl group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated ethyl derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into molecules, which can enhance their stability and bioactivity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties can be exploited to design new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with metabolic pathways, depending on its structure and the target molecule.
類似化合物との比較
2,4-Dimethylthiophene: Lacks the trifluoroethyl group, making it less reactive and less stable.
N-(2,2,2-Trifluoroethyl)thiophen-3-amine: Lacks the methyl groups, which can affect its chemical properties and reactivity.
2,4-Dimethyl-N-ethylthiophen-3-amine: Contains a non-fluorinated ethyl group, resulting in different chemical and biological properties.
Uniqueness: The presence of both the trifluoroethyl group and the methyl groups in 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine imparts unique chemical properties, such as increased stability, reactivity, and bioactivity. These features make it a valuable compound for various scientific research applications.
特性
CAS番号 |
87675-60-3 |
|---|---|
分子式 |
C8H10F3NS |
分子量 |
209.23 g/mol |
IUPAC名 |
2,4-dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine |
InChI |
InChI=1S/C8H10F3NS/c1-5-3-13-6(2)7(5)12-4-8(9,10)11/h3,12H,4H2,1-2H3 |
InChIキー |
TYEFMQWKZWVHSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1NCC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)



![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
